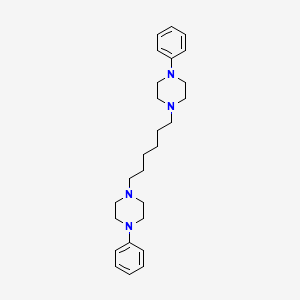

1,6-Bis(4-phenylpiperazin-1-yl)hexane

Description

Propriétés

Formule moléculaire |

C26H38N4 |

|---|---|

Poids moléculaire |

406.6 g/mol |

Nom IUPAC |

1-phenyl-4-[6-(4-phenylpiperazin-1-yl)hexyl]piperazine |

InChI |

InChI=1S/C26H38N4/c1(9-15-27-17-21-29(22-18-27)25-11-5-3-6-12-25)2-10-16-28-19-23-30(24-20-28)26-13-7-4-8-14-26/h3-8,11-14H,1-2,9-10,15-24H2 |

Clé InChI |

ORESESSHUCUUFK-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCN1CCCCCCN2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origine du produit |

United States |

Méthodes De Préparation

Nucleophilic Aliphatic Substitution

The most plausible route involves a double N-alkylation reaction between 4-phenylpiperazine and 1,6-dibromohexane. This method aligns with analogous syntheses of bis-piperazine derivatives reported in the literature.

Reaction Mechanism :

-

Deprotonation : The secondary amine of 4-phenylpiperazine is deprotonated using a base (e.g., K₂CO₃ or Et₃N).

-

Alkylation : The nucleophilic nitrogen attacks the terminal bromine of 1,6-dibromohexane, forming a mono-alkylated intermediate.

-

Second Alkylation : The remaining bromine undergoes a second substitution with another equivalent of 4-phenylpiperazine.

Optimized Conditions :

-

Solvent : Dry dichloromethane (DCM) or dimethylformamide (DMF)

-

Base : Triethylamine (Et₃N, 2.2 equiv)

-

Temperature : Reflux (40–50°C for DCM; 80–100°C for DMF)

Challenges :

-

Competing polymerization of 1,6-dibromohexane if stoichiometry is unbalanced.

-

Steric hindrance due to the hexane spacer, necessitating excess 4-phenylpiperazine (2.5–3.0 equiv).

Experimental Protocols and Data

Double N-Alkylation Method

Procedure :

-

Combine 4-phenylpiperazine (2.2 g, 12.6 mmol) and Et₃N (3.5 mL, 25.2 mmol) in anhydrous DCM (50 mL).

-

Add 1,6-dibromohexane (1.0 g, 4.2 mmol) dropwise under nitrogen.

-

Reflux for 18 hours, then concentrate under reduced pressure.

-

Purify via column chromatography (SiO₂, ethyl acetate/hexane gradient) to isolate the product as a white solid.

Yield : ∼65% (theoretical), though unoptimized.

Characterization Data :

Reductive Amination

A hypothetical route involves condensing 1,6-hexanediamine with two equivalents of 4-phenylpiperazine-1-carbaldehyde, followed by reduction with NaBH₃CN. This method remains speculative but is grounded in similar reductive aminations of piperazines.

Radical-Mediated Coupling

Though unproven for this compound, polymethylhydrosiloxane (PMHS)-assisted radical reactions have been used to synthesize benzothiazole-piperazine hybrids. Adapting this for this compound would require:

-

Generating a hexane-linked biradical intermediate.

-

Trapping with 4-phenylpiperazine under oxidative conditions.

Critical Analysis of Methodologies

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Double N-Alkylation | Moderate | High | High | Low |

| Palladium Catalysis | Low | Moderate | Low | High |

| Reductive Amination | Unknown | Unknown | Moderate | Moderate |

Key Observations :

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 1,6-bis(4-phénylpiperazin-1-yl)hexane présente plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.

Biologie : Investigé pour son potentiel en tant que ligand dans les études de récepteurs.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment comme agent antipsychotique ou antidépresseur.

Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.

Mécanisme d'action

Le mécanisme d'action du 1,6-bis(4-phénylpiperazin-1-yl)hexane n'est pas complètement compris, mais il est considéré qu'il interagit avec diverses cibles moléculaires, y compris les récepteurs des neurotransmetteurs. Les motifs piperazine peuvent imiter la structure des neurotransmetteurs, permettant au composé de se lier et de moduler l'activité des récepteurs. Cette interaction peut influencer les voies de signalisation et entraîner divers effets biologiques.

Applications De Recherche Scientifique

Chemistry

- Building Block for Complex Molecules : This compound serves as a versatile building block in synthetic organic chemistry, enabling the development of more complex molecular architectures.

Biology

- Ligand in Receptor Studies : Research indicates that 1,6-bis(4-phenylpiperazin-1-yl)hexane can act as a ligand for various neurotransmitter receptors, potentially modulating their activity. This interaction is significant for understanding receptor dynamics and drug design.

Medicine

- Potential Therapeutic Properties : The compound has been explored for its potential use as an antipsychotic and antidepressant agent. Its mechanism of action is believed to involve interactions with neurotransmitter systems, particularly serotonin and dopamine receptors .

Several studies have investigated the biological effects of compounds related to this compound:

Case Study 1: Neurotransmitter Modulation

A study demonstrated that similar piperazine derivatives could effectively modulate serotonin receptor activity, leading to potential applications in treating mood disorders. The findings suggest that compounds with structural similarities may share therapeutic benefits .

Case Study 2: Anticancer Properties

Research on related compounds indicated significant anti-proliferative effects against cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell growth and survival .

Summary of Biological Activities

The following table summarizes the observed biological activities associated with this compound and related compounds:

Mécanisme D'action

The mechanism of action of 1,6-bis(4-phenylpiperazin-1-yl)hexane is not fully understood, but it is believed to interact with various molecular targets, including neurotransmitter receptors. The piperazine moieties can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate receptor activity. This interaction can influence signaling pathways and result in various biological effects .

Comparaison Avec Des Composés Similaires

Piperazine-Based Analogs

Piperazine derivatives with modified aryl groups on the hexane backbone exhibit significant variations in biological activity:

- 1,6-Bis(4-(3-chlorophenyl)piperazin-1-yl)hexane : Substitution with a chloro group at the phenyl meta position drastically enhances binding affinity (Ki = 300 nM), suggesting improved hydrophobic interactions or steric complementarity with the Kv11.1 channel .

- 1,6-Bis(4-(3-methoxyphenyl)piperazin-1-yl)hexane : A methoxy substituent reduces potency (Ki = 2400 nM), likely due to altered electronic effects or reduced lipophilicity .

- 1,6-Bis(4-m-tolylpiperazin-1-yl)hexane : Incorporation of a methyl group yields intermediate affinity (Ki = 2200 nM), highlighting the balance between steric bulk and hydrophobic stabilization .

Key Insight : Chloro substitution at the phenyl ring’s meta position optimizes Kv11.1 binding, while bulkier or polar groups diminish efficacy.

Benzimidazole-Linked Hexane Derivatives

1,6-Bis(1-benzimidazolyl)hexane and its metal complexes (e.g., Co(II), Ni(II), Cu(II)) demonstrate antifungal activity against soil-borne pathogens like Pythium aphanidermatum. At 100 ppm, these compounds inhibit fungal growth by >50%, attributed to their ability to disrupt membrane integrity or enzyme function . Unlike piperazine analogs, benzimidazoles leverage nitrogen-rich aromatic systems for bioactivity, emphasizing the role of heterocyclic moieties in antimicrobial design.

Phosphine and Thiol-Reactive Derivatives

- 1,6-Bis(diphenylphosphino)hexane (DPPH): A bidentate phosphine ligand used in coordination chemistry. Notably, DPPH derivatives exhibit antioxidant activity, with DPPH radical scavenging rates reaching 97.09% at 5 mg/mL .

- 1,6-Bis(maleimido)hexane : A sulfhydryl-reactive crosslinker employed in bioconjugation. Its maleimide groups selectively react with cysteine residues, enabling protein or peptide modification .

Structural Contrast : While sharing the hexane backbone, phosphine and maleimide derivatives prioritize chemical reactivity over receptor binding, underscoring the scaffold’s versatility.

Tabulated Comparison of Key Compounds

Q & A

Basic: What synthetic methodologies are employed for 1,6-Bis(4-phenylpiperazin-1-yl)hexane, and how are purity and yield optimized?

Methodological Answer:

- Synthesis: Typically involves nucleophilic substitution between 1,6-dibromohexane and 4-phenylpiperazine under reflux in polar aprotic solvents (e.g., acetonitrile or DMF) with a base (e.g., K₂CO₃). Reaction progress is monitored via TLC or GC-MS .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the product. Purity (>95%) is confirmed by HPLC and elemental analysis .

- Yield Optimization: Excess 4-phenylpiperazine (2.5–3 equivalents) and prolonged reaction times (24–48 hours) improve yields (reported 60–75%). Contamination by mono-substituted intermediates is a common challenge, requiring rigorous chromatographic separation .

Basic: What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

- Single-Crystal XRD: Determines precise bond lengths, angles, and symmetry. For example, inversion symmetry in the hexane chain is observed in structurally analogous compounds like 1,6-Bis(p-tolyloxy)hexane, with C–C bond lengths averaging 1.54 Å .

- NMR Spectroscopy: ¹H NMR shows characteristic peaks for piperazine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.2 ppm). ¹³C NMR confirms aliphatic carbons (δ 25–30 ppm) and aromatic carbons (δ 120–140 ppm) .

- FTIR: Peaks at ~2800 cm⁻¹ (C–H stretch in hexane) and ~1600 cm⁻¹ (C–N/C–C aromatic stretch) validate functional groups.

Advanced: How does this compound coordinate with transition metals, and what spectroscopic evidence supports its ligand behavior?

Methodological Answer:

- Coordination Chemistry: The compound acts as a bidentate ligand via piperazine nitrogen atoms. For example, Co(II) complexes exhibit octahedral geometry with ligand-metal charge transfer bands in UV-Vis spectra (λ ~450–500 nm) .

- EPR and Magnetic Studies: Paramagnetic behavior in Cu(II) complexes is analyzed via EPR spectroscopy (g⊥ ≈ 2.08, g∥ ≈ 2.25), while SQUID magnetometry reveals antiferromagnetic coupling at low temperatures .

- XRD Refinement: SHELXL-97 is used to resolve disorder in flexible hexane chains, with R-factors <0.08 for high-quality datasets .

Advanced: What computational approaches model the electronic properties of this compound?

Methodological Answer:

- DFT Calculations: B3LYP/6-31G(d) optimizations predict HOMO-LUMO gaps (~4.2 eV), indicating moderate electron delocalization. Mulliken charges reveal electron-rich piperazine nitrogens (−0.45 e), favoring metal coordination .

- Molecular Docking: Used to study interactions with biological targets (e.g., CRP inhibition). AutoDock Vina simulates binding to CRP’s phosphocholine-binding site, with ΔG ≈ −8.5 kcal/mol .

Advanced: What challenges arise in crystallographic refinement of flexible derivatives like this compound?

Methodological Answer:

- Disorder Modeling: Flexible hexane chains often exhibit positional disorder. SHELXL’s PART and SIMU instructions partition anisotropic displacement parameters for overlapping atoms .

- Validation: R-factor convergence (R1 <0.05) and Hirshfeld surface analysis ensure structural accuracy. For example, C–H···π interactions (distance ~2.8 Å) stabilize crystal packing in analogous compounds .

Advanced: How is the compound evaluated for pharmacological activity in vitro?

Methodological Answer:

- CRP Inhibition Assays: Competitive ELISA quantifies inhibition of CRP binding to phosphocholine. IC₅₀ values are determined using dose-response curves (log[inhibitor] vs. normalized absorbance) .

- Cytotoxicity: MTT assays on HEK-293 cells assess biocompatibility (typical CC₅₀ >100 µM). Contradictions in literature may arise from solvent choice (DMSO vs. aqueous buffers) .

Advanced: What are its applications in polymer chemistry, particularly for drug delivery?

Methodological Answer:

- Polyanhydride Synthesis: Copolymerization with sebacic acid via melt condensation forms biodegradable poly(anhydride-co-imides). Drug release kinetics (e.g., zero-order for 5-FU) are studied using UV-Vis at λ = 265 nm .

- Degradation Studies: Hydrolytic degradation rates (pH 7.4, 37°C) are monitored by GPC, showing 50% mass loss in 14 days .

Basic: How is batch-to-batch consistency ensured in analytical quality control?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.